Product packaging for (s)-4-t-Butyl-2-methyl-2-oxazoline(Cat. No.:)

(s)-4-t-Butyl-2-methyl-2-oxazoline

Cat. No.: B11753665
M. Wt: 141.21 g/mol
InChI Key: HXVCLXDGKGJBRY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-4-t-Butyl-2-methyl-2-oxazoline is a chiral, non-racemic 2-oxazoline monomer of high interest for the synthesis of advanced functional polymers and as a ligand in asymmetric catalysis. This compound is specifically designed for research use only and is a key building block in cationic ring-opening polymerization (CROP) reactions . In polymer science, this monomer is used to produce well-defined poly(2-oxazoline)s (PAOx), a class of pseudo-peptides known for their biocompatibility, stealth behavior, and high functionalization possibilities . The polymerization proceeds via a living CROP mechanism, allowing for precise control over molecular weight and architecture, which is crucial for developing tailored polymeric biomaterials . The tert-butyl group at the 4-position introduces steric and chiral elements that can influence the polymer's properties and its interactions in complex systems. Researchers utilize such chiral monomers to create polymeric platforms for novel biomedical applications, including stimuli-responsive materials for drug delivery systems, tissue engineering, and gene therapies . The properties of the resulting polymer, such as its hydrophilicity/hydrophobicity balance, can be finely adjusted by the choice of substituents on the monomer, making this compound a valuable tool for designing materials with specific solvation and gelation behaviors . This product is offered with a purity of 95.00% and is supplied in sealed containers to ensure stability. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B11753665 (s)-4-t-Butyl-2-methyl-2-oxazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H15NO/c1-6-9-7(5-10-6)8(2,3)4/h7H,5H2,1-4H3/t7-/m1/s1

InChI Key

HXVCLXDGKGJBRY-SSDOTTSWSA-N

Isomeric SMILES

CC1=N[C@H](CO1)C(C)(C)C

Canonical SMILES

CC1=NC(CO1)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of S 4 T Butyl 2 Methyl 2 Oxazoline and Its Derivatives

General Synthetic Routes to Chiral Oxazolines

Chiral oxazolines are a cornerstone in asymmetric synthesis, primarily serving as ligands for metal-catalyzed reactions. Their synthesis is well-established, with several reliable methods developed to access these enantiomerically pure compounds.

Preparation from Enantiomerically Pure Alpha-Amino Acids or Amino Alcohols

The most prevalent and straightforward pathway to chiral oxazolines begins with optically pure starting materials, typically β-amino alcohols. wikipedia.org A vast array of these precursors is accessible, often derived from the reduction of readily available and inexpensive α-amino acids. wikipedia.orgacs.org For instance, the reduction of an α-amino acid like (L)-tert-leucine yields the corresponding chiral β-amino alcohol, (S)-tert-leucinol. nih.gov This amino alcohol then serves as the chiral backbone for the oxazoline (B21484) ring.

The formation of the oxazoline ring is achieved by reacting the amino alcohol with a carboxylic acid or its derivative, such as an acyl chloride, ester, or nitrile. wikipedia.orgacs.org The choice of this reactant determines the substituent at the 2-position of the resulting oxazoline ring. This modularity allows for the synthesis of a diverse library of oxazoline ligands from common precursors. acs.orgnih.gov

Ring-Closure Procedures (e.g., using TsCl, DAST)

Once the β-hydroxy amide intermediate is formed from the coupling of an amino alcohol and a carboxylic acid, cyclization is required to form the oxazoline ring. This step often involves activating the hydroxyl group to facilitate intramolecular nucleophilic attack by the amide oxygen.

One common method involves converting the hydroxyl group into a good leaving group, such as a tosylate, by reacting the β-hydroxy amide with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov The subsequent base-mediated cyclization yields the desired oxazoline. nih.gov

Alternatively, dehydrating agents can effect the ring closure directly. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are highly effective reagents for the mild cyclodehydration of β-hydroxy amides to oxazolines. acs.orgorgsyn.org These reactions are known for their high efficiency and compatibility with various functional groups, proceeding at low temperatures (e.g., -78 °C for DAST) while preserving sensitive stereochemical information. acs.org The use of such reagents provides a powerful method for synthesizing functionalized oxazolines in excellent yields. orgsyn.org

Electrochemical (3+2) Cyclization between Amides and Olefins for Oxazoline Synthesis

A more modern and distinct approach to oxazoline synthesis involves an electrochemical (3+2) cyclization. This method constructs the oxazoline ring from different building blocks, namely amides and olefins, which are abundant and cost-effective industrial materials. nih.gov This process represents a significant transformation for creating important oxazoline derivatives through regio- and site-selective amino-oxygenation of olefins. nih.gov

Mechanistic studies suggest that in this electrochemical process, key intermediates are generated that facilitate the cyclization. For example, in some systems, chlorine anions, produced by the cathodic reduction of an inexpensive solvent like 1,2-dichloroethane, can be oxidized at the anode. These react with an alkene to form a chloronium species, which is a critical intermediate for the electrochemical cyclization with an amide. nih.gov This method avoids the use of strong chemical oxidants, presenting a greener alternative for synthesizing various oxazolines with high site selectivity and diastereoselectivity. nih.gov

Specific Synthesis of (S)-4-t-Butyl-2-methyl-2-oxazoline and Analogues

While general methods provide a framework, the synthesis of specific oxazoline targets often requires tailored conditions and optimization for yield and scalability.

Preparation of this compound

The synthesis of this compound follows the general principles of oxazoline formation from a chiral amino alcohol. The key starting materials for this specific compound are (S)-tert-leucinol, which provides the (S)-4-t-butyl group, and an acetyl group source for the 2-methyl substituent.

A common laboratory-scale synthesis involves two main steps:

Amide Formation: (S)-tert-leucinol is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to form the intermediate N-acetyl-tert-leucinol.

Cyclization: The resulting β-hydroxy amide is then cyclized. This can be achieved using a dehydrating agent like thionyl chloride (SOCl₂), or milder reagents like DAST or Deoxo-Fluor, to yield this compound.

An alternative one-pot method involves the direct reaction of (S)-tert-leucinol with acetonitrile (B52724) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), typically at high temperatures. This approach, based on the Witte and Seeliger method, directly converts the nitrile into the oxazoline. acs.org

The table below summarizes a plausible synthetic route based on these established methods.

StepReactantsReagents/ConditionsProduct
1(S)-tert-leucinol, Acetyl chlorideBase (e.g., Triethylamine), Dichloromethane (B109758), 0 °C to RTN-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)acetamide
2N-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)acetamideThionyl chloride (SOCl₂) or DAST, 0 °C to RTThis compound

Scalable Synthetic Routes to (S)-4-t-Butyl-2-(2-pyridyl)oxazoline (t-BuPyOx)

The analogue (S)-4-t-Butyl-2-(2-pyridyl)oxazoline, often abbreviated as (S)-t-BuPyOx, is a prominent pyridinooxazoline (PyOx) ligand in asymmetric catalysis. The need for this ligand in multi-gram quantities has driven the development of efficient and scalable synthetic routes, moving away from methods that suffer from inconsistent yields or tedious purifications. nih.govbeilstein-journals.org

The key steps in this scalable synthesis are:

Amidation: Picolinic acid is first activated (e.g., with isobutyl chloroformate) and then reacted with (S)-tert-leucinol to form the key amide alcohol intermediate, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. beilstein-journals.orgresearchgate.net Optimization of this step is crucial to avoid side reactions like bis-acylation. researchgate.net

Chlorination: The hydroxyl group of the amide alcohol is converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂). This reaction is typically performed at elevated temperatures and results in the formation of the amide chloride hydrochloride salt. researchgate.net

Cyclization: The final ring closure is achieved by treating the amide chloride hydrochloride salt with a base, such as sodium methoxide (B1231860) (NaOMe) in methanol. nih.govresearchgate.net This step proceeds smoothly at a moderate temperature (e.g., 55 °C) to afford the final product, (S)-t-BuPyOx, as a white solid after purification. researchgate.net

The table below outlines the optimized scalable synthesis of (S)-t-BuPyOx.

StepStarting MaterialReagents/ConditionsProductYield
1Picolinic acid1. Isobutyl chloroformate, N-Methylmorpholine, CH₂Cl₂ 2. (S)-tert-leucinol(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide92%
2(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamideThionyl chloride (SOCl₂), 60 °C(S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride98%
3(S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochlorideSodium methoxide (NaOMe), Methanol, 55 °C(S)-4-t-Butyl-2-(2-pyridyl)oxazoline (t-BuPyOx)72%

This optimized route highlights the practical considerations necessary for transitioning a laboratory procedure to a large-scale, dependable synthesis suitable for supplying ligands for broader applications in catalysis. beilstein-journals.org

Derivatization and Functionalization Strategies of Oxazoline Ligands

The modular nature of oxazoline ligands, including this compound, allows for systematic structural modifications. acs.orgresearchgate.net These alterations are key to fine-tuning the steric and electronic environment of the metal center in a catalyst, thereby influencing its performance. acs.org Strategies range from introducing specific functional groups to alter solubility to significant structural changes for improved catalytic outcomes and easier separation from the reaction mixture. nih.govmdpi.com

Introduction of Ionophilic or Hydrophilic Groups for Solubility Enhancement

A significant strategy in modern catalyst design is the modification of ligands to control their solubility, particularly for application in biphasic catalysis, which simplifies catalyst-product separation. This is often achieved by introducing highly polar, charged (ionophilic), or water-soluble (hydrophilic) moieties into the ligand structure.

One notable example is the development of recyclable catalyst systems by incorporating ionic tags. Zhang and co-workers introduced a ferrocene-oxazoline phosphine (B1218219) ligand featuring a quaternary ammonium (B1175870) ion group. mdpi.com This modification renders the resulting ruthenium catalyst soluble in ionic liquids or polar solvents, while the reaction products remain in a separate, immiscible organic phase. This approach demonstrated excellent catalytic performance in the asymmetric hydrogenation of aromatic ketones, achieving high yields (up to 99%) and outstanding enantioselectivity (up to 99.7% ee). mdpi.com The ionophilic tag allows for the straightforward recovery and reuse of the catalyst without significant loss of activity.

Ligand ModificationPurposeApplicationResult
Quaternary ammonium ion tagEnhance polarity/solubility in specific solventsAsymmetric hydrogenation of aromatic ketonesHigh yield (up to 99%) and enantioselectivity (up to 99.7% ee); facilitates catalyst recycling. mdpi.com

Structural Modification for Enhanced Catalytic Performance and Catalyst Recovery

Beyond solubility, structural modifications are extensively employed to boost the intrinsic catalytic activity and enantioselectivity of oxazoline-based catalysts and to enable their recovery and reuse. acs.orgnih.gov These modifications can target the chiral substituent on the oxazoline ring, the backbone connecting multiple oxazoline units, or involve attaching the entire ligand to a solid support.

Altering Steric and Electronic Properties:

The performance of a chiral ligand is intimately linked to its three-dimensional structure and electronic character. By systematically varying substituents, chemists can optimize a catalyst for a specific transformation. For instance, the steric bulk of the substituent at the C4 position of the oxazoline ring, such as the tert-butyl group in this compound, is crucial for creating a well-defined chiral pocket around the metal center, which directly influences enantioselectivity. researchgate.net

Immobilization for Catalyst Recovery:

A major focus in sustainable chemistry is the heterogenization of homogeneous catalysts. By immobilizing the oxazoline ligand onto an insoluble support, the catalyst can be easily filtered off from the reaction mixture and reused. This approach not only reduces costs but also minimizes contamination of the product with the metal catalyst. nih.gov

Various supports have been successfully employed:

Inorganic Supports: Silica (B1680970) is a common choice for immobilization. Chiral bis(oxazoline) ligands have been grafted onto silica surfaces, and the resulting heterogeneous catalyst has been shown to mediate reactions like the Diels-Alder reaction with enantioselectivities similar to its homogeneous counterpart, and it can be recycled without loss of activity. researchgate.net

Polymeric Supports: Oxazoline derivatives can be attached to or co-polymerized with various polymers. These polymer-supported catalysts combine the high activity of homogeneous systems with the ease of separation of heterogeneous ones. nih.gov

Nanoparticles: A more recent strategy involves anchoring oxazoline ligands to the surface of gold nanoparticles. This creates a catalyst with a high surface area-to-volume ratio, potentially leading to enhanced reactivity. researchgate.net

These structural modifications underscore the versatility of the oxazoline framework in developing highly efficient and sustainable catalytic systems. acs.orgresearchgate.net

Modification StrategySpecific ExamplePurposeEffect on Catalysis
Altering Steric Bulk Increasing size of substituents on bis(imidazoline) ligands acs.orgEnhance enantiofacial differentiationImproved enantioselectivity
Modifying Ligand Backbone Varying the spacer in bis(oxazoline) ligands acs.orgacs.orgFine-tune bite angle and catalyst geometryOptimized catalytic activity and selectivity
Immobilization on Solid Support Grafting bis(oxazoline) ligand onto silica researchgate.netFacilitate catalyst recovery and reuseRecyclable catalyst with sustained high enantioselectivity
Immobilization on Nanoparticles Attaching oxazoline ligands to gold nanoparticles researchgate.netCreate high surface area catalystPotential for enhanced reactivity and recovery

Coordination Chemistry of S 4 T Butyl 2 Methyl 2 Oxazoline Metal Complexes

Modes of Metal-Ligand Binding

The (S)-4-t-butyl-2-methyl-2-oxazoline moiety serves as a fundamental building block for a variety of chiral ligands that coordinate to metal centers in distinct ways. The nitrogen atom of the oxazoline (B21484) ring is the primary coordination site, and its electronic properties can be modulated by the substituents on the ring. The bulky tert-butyl group at the 4-position provides a significant steric shield, which is crucial for inducing enantioselectivity in catalytic reactions.

In its simplest form, this compound can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the oxazoline ring. alfa-chemistry.com However, such coordination is less common in catalysis as it often leads to less stable complexes and lower enantioselectivity compared to chelating ligands. An interesting case of monodentate coordination involves cobalt complexes where pyridine-oxazoline ligands, which are typically bidentate, were found to coordinate only through the oxazoline nitrogen. researchgate.net

A notable example of reactivity involving the mono(oxazoline) ligand is the direct cyclopalladation of (S)-4-tert-butyl-2-methyl-2-oxazoline. acs.org This reaction results in the activation of a C-H bond on the tert-butyl group, leading to the formation of an exo-palladacycle with an (sp³-hybridized)C-Pd bond. acs.org This demonstrates the ability of the oxazoline ring to direct metallation reactions even at non-activated positions.

Bis(oxazoline) (BOX) ligands are a prominent class of C₂-symmetric chiral ligands that have seen widespread use in asymmetric catalysis. wikipedia.orgacs.orgresearchgate.net These ligands feature two oxazoline rings connected by a linker, typically at the 2-position of each ring. acs.orgwikipedia.org The this compound unit can be incorporated into BOX ligand frameworks, such as in 2,2'-methylenebis[(4S)-4-tert-butyl-2-oxazoline]. sigmaaldrich.com

BOX ligands typically act as bidentate N,N-chelating agents, forming a nine-membered chelate ring with a metal ion. nih.gov The resulting metal complexes often adopt a twisted square-planar geometry, which is believed to be key to their high enantioselectivity. wikipedia.org The bulky tert-butyl groups at the chiral centers create a well-defined chiral pocket around the metal, effectively shielding one face of the coordinated substrate from attack by a nucleophile. wikipedia.org

The coordination number of the metal in BOX complexes can vary. rameshrasappan.com For instance, four-coordinate complexes with tetrahedral or square-planar geometries are common. libretexts.org Five-coordinate (trigonal-bipyramidal or square-pyramidal) and six-coordinate (octahedral) complexes are also known, often involving additional solvent molecules or counter-anions in the coordination sphere. rameshrasappan.comlibretexts.org The specific geometry adopted can depend on the metal ion, its oxidation state, and the other ligands present. rameshrasappan.com

Phosphinooxazoline (PHOX) ligands are a highly successful class of P,N-chelating ligands that combine a phosphine (B1218219) group with an oxazoline ring. wikipedia.org The (S)-4-tert-butyl-2-methyl-2-oxazoline moiety is a common component of PHOX ligands, such as in (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline. sigmaaldrich.com These ligands coordinate to a metal center through both the nitrogen atom of the oxazoline ring and the phosphorus atom of the phosphine group, forming a stable five-membered chelate ring. wikipedia.org

The modular synthesis of PHOX ligands allows for the fine-tuning of their steric and electronic properties. caltech.edunih.gov For example, electron-withdrawing groups can be introduced on the phenyl ring of the phosphine moiety to create electronically modified ligands like (S)-(CF₃)₃-t-Bu-PHOX. nih.govacs.org These modifications can significantly impact the reactivity and selectivity of the corresponding metal complexes in catalytic reactions. nih.govorgsyn.org Palladium complexes of PHOX ligands have proven to be highly effective catalysts for a variety of asymmetric transformations, including allylic substitutions and Heck reactions. wikipedia.orgacs.org

Pyridinooxazoline (PyOx) ligands are bidentate dinitrogen ligands that consist of a pyridine (B92270) ring linked to an oxazoline ring. nih.gov (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) is a prominent example of this ligand class. nih.govbeilstein-journals.orgnih.gov These ligands chelate to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxazoline ring, forming a five-membered chelate ring. nih.gov

The development of efficient synthetic routes has made a wide range of PyOx ligands accessible for applications in asymmetric catalysis. nih.govrsc.orgbeilstein-journals.org The electronic properties of the ligand can be tuned by introducing substituents on the pyridine ring. For example, the synthesis of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole allows for the study of electron-deficient PyOx ligands in catalysis. acs.org The coordination of PyOx ligands to metals like palladium has led to highly active and enantioselective catalysts for reactions such as the conjugate addition of arylboronic acids. nih.govacs.org

Structural Characterization of Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes is crucial for understanding their reactivity and the origin of enantioselectivity in catalytic reactions. X-ray crystallography is the most powerful technique for determining the solid-state structures of these complexes.

For mono(oxazoline) complexes, an X-ray crystal structure of a cationic triphenylphosphine (B44618) derivative of the exo-palladacycle formed from (S)-4-tert-butyl-2-methyl-2-oxazoline confirmed a highly puckered conformation of the palladacycle in the solid state. acs.org

In the realm of bis(oxazoline) (BOX) ligands, numerous X-ray structures have been reported. acs.orgnih.gov For example, the structure of a copper(II) complex with a BOX ligand revealed a distorted square-planar geometry with two water molecules in the coordination sphere. acs.org The N-Cu-N angle in a monomeric copper(I)-BOX complex, crucial for cyclopropanation reactions, was determined to be 134° in the solid state. nih.gov X-ray studies of rare-earth metal complexes with tetradentate bis(amino-oxazoline) ligands have demonstrated the flexible coordination capability of these ligands, accommodating mononuclear metal centers with varying coordination numbers from four to six. acs.orgacs.orgnih.gov

The structures of phosphinooxazoline (PHOX) metal complexes have also been extensively studied. For instance, the X-ray crystal structure of a palladium dichloride adduct of a PHOX ligand confirmed the bidentate P,N-coordination mode. researchgate.net

For pyridinooxazoline (PyOx) ligands, X-ray diffraction has been used to characterize both the free ligands and their metal complexes. nih.gov Studies on bimetallic complexes with ligands containing pyridazine (B1198779) and pyrazole (B372694) bridging units have revealed the formation of binuclear structures where each metal center is coordinated by three nitrogen atoms from the ligand framework. beilstein-journals.org

The following table summarizes key structural features determined by X-ray crystallography for selected metal complexes.

Complex TypeMetalLigand TypeCoordination GeometryKey Structural Features
PalladacyclePd(II)Mono(oxazoline)Puckeredexo-palladacycle with an (sp³)C-Pd bond acs.org
BOX-Cu(I)Cu(I)BOXDistorted TetrahedralMonomeric, N-Cu-N angle of 134° nih.gov
BOX-Cu(II)Cu(II)BOXDistorted Square-PlanarCoordination of two water molecules acs.org
BOX-Rare EarthSc(III), Y(III)Bis(amino-oxazoline)Trigonal Bipyramidal to OctahedralFlexible coordination, mononuclear complexes acs.orgacs.org
PHOX-Pd(II)Pd(II)PHOXSquare-PlanarBidentate P,N-chelation researchgate.net
PyOx-BimetallicNi(II), Zn(II)Pyridazine/Pyrazole-BOXDistortedBinuclear complexes with bridging anions beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of this compound and its metal complexes. Analysis of NMR data provides valuable insights into the structure and conformation of these compounds in solution.

In the cyclopalladation of this compound, NMR studies were instrumental in establishing the structure of the resulting palladacycle. researchgate.netacs.orgacs.org For instance, in the analysis of mononuclear triphenylphosphine derivatives of the palladacycle, NMR data suggested a highly puckered λ(S) conformation of the palladacycle in solution. researchgate.netacs.orgacs.org This puckered structure is a key feature of the complex's stereochemistry. The 1H NMR spectrum of 2-methyl-2-oxazoline, a related compound, shows a characteristic singlet for the methyl group at 1.58 ppm and a triplet for the methylene (B1212753) group adjacent to the oxygen atom at 3.90 ppm. itu.edu.tr For palladium complexes with P,N-type ligands containing an oxazoline ring, the presence of a single peak in the 31P{1H} NMR spectrum indicates the formation of a single isomer. academie-sciences.fr The coupling constants observed in the 1H NMR spectrum, such as the 3JPH coupling, can determine the cis or trans relationship between different groups within the complex. academie-sciences.fr

In the case of iron(II) complexes with tris(oxazolinyl)borato ligands, a single 1H NMR signal for the methyl groups of the ligand suggested its tridentate coordination to the iron center. nih.gov For heteroleptic iron(II) complexes, while some products may undergo partial ligand exchange in solution as observed by 1H NMR, the solution's properties related to the spin state of the metal ion can remain unaffected. rsc.org

The following table provides a summary of key NMR observations for this compound and related complexes:

Compound/Complex TypeNucleusKey ObservationImplication
Mononuclear triphenylphosphine palladacycle derivatives1H, 31PSuggests a highly puckered λ(S) conformation of the palladacycle in solution. researchgate.netacs.orgacs.orgElucidation of the 3D structure and stereochemistry of the complex.
2-Methyl-2-oxazoline1HMethyl singlet at 1.58 ppm, methylene triplet at 3.90 ppm. itu.edu.trCharacteristic shifts for the oxazoline ring protons.
Palladium(II) complexes with P,N-type oxazoline ligands31P{1H}A single peak. academie-sciences.frFormation of a single isomer of the complex.
Palladium(II) complexes with P,N-type oxazoline ligands1H3JPH coupling constant indicates a cis relationship between P and methyl groups. academie-sciences.frDetermination of the relative geometry of ligands.
Tris(oxazolinyl)borato iron(II) complexes1HA single signal for the ligand's methyl groups. nih.govTridentate coordination of the ligand to the iron center.
Heteroleptic iron(II) oxazoline/thiazoline complexes1HEvidence of partial ligand exchange in solution. rsc.orgDynamic behavior of the complexes in solution.

Geometries of Metal-Oxazoline Complexes

The coordination of this compound to metal centers can result in a variety of geometries, largely influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Tetrahedral Architectures (e.g., Zinc(II), Nickel(II), Iron(II) complexes)

Metal complexes of this compound and related oxazoline ligands with zinc(II), nickel(II), and iron(II) can adopt tetrahedral geometries. For instance, four-coordinate iron(II) complexes with the sterically hindered hydrotris(3-tert-butyl-5-methyl-pyrazolyl) borate (B1201080) ligand have been synthesized and characterized, exhibiting a high-spin (d6, S=2) electronic configuration consistent with a tetrahedral environment. nih.gov Similarly, heteroleptic four-coordinate tris(oxazolinyl)borato iron(II) compounds have been structurally characterized as tetrahedral complexes through X-ray crystallography. nih.gov These high-spin iron(II) complexes typically have effective magnetic moments ranging from 4.9 to 5.4 µB. nih.gov

Square-Planar Geometries (e.g., Copper(II), Palladium(II) complexes)

Square-planar geometries are commonly observed for d8 metal ions like palladium(II) and copper(II) when complexed with this compound and its derivatives. The direct ortho-palladation of (S)-4-tert-butyl-2-phenyl-2-oxazoline leads to the formation of a dimeric palladium(II) complex where the palladium atom exhibits a square-planar coordination. researchgate.net In mononuclear palladium(II) complexes derived from this ligand, the palladium center also maintains this geometry, with the nitrogen atoms of the pyridine and oxazoline ligands often positioned trans to each other. researchgate.net

Copper(II) complexes with bidentate nitrogen-donor ligands like semicorrins, which share structural similarities with oxazolines, can form both mono- and bis(semicorrinato) complexes. wikipedia.org These complexes, particularly the bis-ligand species, often adopt a square-planar or distorted square-planar geometry. wikipedia.org The formation of square-planar palladium(II) and platinum(II) complexes with pyrrole-based Schiff base ligands further exemplifies this geometric preference. nih.gov

Analysis of Conformational Puckering (e.g., λ(S) conformation in palladacycles)

A significant aspect of the stereochemistry of metal complexes of this compound is the conformational puckering of the five-membered oxazoline ring and the resulting metallacycle. The direct cyclopalladation of this compound results in the formation of a palladacycle. researchgate.netacs.orgacs.org Analysis of NMR data for mononuclear triphenylphosphine derivatives of this palladacycle indicates a highly puckered λ(S) conformation in solution. researchgate.netacs.orgacs.org This conformation was confirmed in the solid state by the X-ray crystal structure of a cationic benzonitrile-phosphine analogue, which also revealed a distorted M-propeller configuration of the triphenylphosphine fragment. acs.org The λ(S) notation describes the specific puckering of the five-membered ring, which is a consequence of the chiral center in the oxazoline ligand.

Cyclometallation Reactions Involving this compound

Cyclometallation is a key reaction in the coordination chemistry of this compound, leading to the formation of stable metallacycles with a carbon-metal bond.

Direct Cyclopalladation at the Nonactivated tert-Butyl Group

An unprecedented reaction in the field of oxazoline chemistry is the direct cyclopalladation of this compound at the nonactivated tert-butyl group. researchgate.netacs.orgacs.org This reaction, achieved using palladium(II) acetate (B1210297) in acetic acid, results in the formation of an exo-palladacycle with a (sp3)C-Pd bond. researchgate.netacs.orgacs.org This is a rare example of C-H bond activation at a non-activated sp3 carbon of a tert-butyl group by palladium(II). The structure of this novel palladacycle was confirmed through spectroscopic methods and X-ray diffraction studies of its µ-chloro-dimeric complex and related mononuclear derivatives. researchgate.netacs.orgacs.org

The following table summarizes the key cyclometallation reaction involving this compound:

ReactantReagentProduct TypeKey Feature
This compoundPalladium(II) acetate in acetic acidexo-PalladacycleFormation of a (sp3)C-Pd bond via C-H activation at the tert-butyl group. researchgate.netacs.orgacs.org

Formation of exo-Palladacycles with (sp³)C-Pd Bonds

The cyclopalladation of (S)-4-tert-Butyl-2-methyl-2-oxazoline represents a significant and unprecedented case of C-H bond activation at a non-activated sp³-hybridized carbon atom. acs.orgacs.org This reaction leads to the formation of a unique exo-palladacycle, a structure rarely observed in the coordination chemistry of oxazoline ligands, which typically favor the formation of endo-palladacycles. acs.org

The direct cyclopalladation occurs at the tert-butyl group of (S)-4-tert-Butyl-2-methyl-2-oxazoline when reacted with palladium(II) acetate in an acetic acid medium. acs.orgresearchgate.net This reaction is a departure from the more common C-H activation at aryl sp² or benzylic sp³ carbons. acs.org The resulting product is the first documented example of an oxazoline-derived exo-palladacycle featuring a direct bond between palladium and a tertiary sp³ carbon ((sp³)C-Pd). acs.orgacs.org

The initial product of this reaction is a μ-chloro-dimeric complex, which serves as a precursor for the synthesis of several mononuclear derivatives. acs.orgresearchgate.net These derivatives are crucial for detailed structural analysis. The treatment of the dimeric complex with triphenylphosphine allows for the isolation of both a neutral adduct and a cationic benzonitrile-phosphine analogue. acs.org

Spectroscopic and X-ray crystallographic studies have been instrumental in unequivocally establishing the structure of these novel palladacycles. acs.org Analysis of NMR data for the mononuclear triphenylphosphine derivatives indicates a highly puckered λ(S) conformation for the palladacycle in solution. acs.orgresearchgate.net This conformation was subsequently confirmed in the solid state by the X-ray crystal structure of the cationic benzonitrile-phosphine complex. acs.orgacs.org The crystal structure also revealed a distorted M-propeller configuration of the triphenylphosphine fragment and notable π-π interactions between the phenyl rings of the benzonitrile (B105546) and triphenylphosphine ligands. acs.orgacs.org

The formation of this exo-palladacycle is a notable exception to the "endo effect," a principle that describes the strong preference for the formation of endo-palladacycles in ligands containing a C=N bond. acs.org The successful synthesis of an exo-palladacycle through direct activation of an aliphatic (sp³)C-H bond highlights the unique reactivity of the this compound ligand system under specific reaction conditions. acs.org

Table of Research Findings

ReactantReagentSolventKey ProductSignificanceCitation
This compoundPalladium(II) acetateAcetic acidμ-chloro-dimeric exo-palladacycleFirst example of an oxazoline-derived exo-palladacycle with an (sp³)C-Pd bond. acs.orgresearchgate.net

Table of Derivative Complexes

PrecursorReagent(s)Derivative ComplexCharacterization Method(s)Key Structural FeatureCitation
μ-chloro-dimeric exo-palladacycleTriphenylphosphineNeutral mononuclear adductNMR SpectroscopyHighly puckered λ(S) conformation in solution. acs.orgresearchgate.net
μ-chloro-dimeric exo-palladacycleTriphenylphosphine, BenzonitrileCationic mononuclear adductNMR Spectroscopy, X-ray CrystallographyConfirmed highly puckered λ(S) conformation in solid state. acs.orgacs.org

Applications in Asymmetric Catalysis with S 4 T Butyl 2 Methyl 2 Oxazoline Ligands

General Principles of Asymmetric Catalysis with Chiral Oxazolines

Asymmetric catalysis relies on the use of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer of the product over the other. numberanalytics.com Chiral oxazoline (B21484) ligands, due to their distinct and rigid ring structure, are particularly effective in this role. rsc.org They coordinate to a metal center, creating a chiral environment that influences the approach of the reactants.

C₂-symmetric bis(oxazolines), often referred to as BOX ligands, are a prominent class of chiral ligands that have garnered considerable attention in asymmetric catalysis. acs.org Their C₂ symmetry reduces the number of possible transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. acs.org The modular synthesis of these ligands from a wide variety of accessible amino alcohols allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific reactions. rsc.org The initial breakthroughs in the field came with the use of chiral copper(I) and iron(III) BOX complexes in asymmetric cyclopropanation and Diels-Alder reactions, respectively, which showcased the remarkable enantioselectivity that could be achieved. acs.org

The mechanism of asymmetric induction by chiral oxazoline-metal complexes typically involves the formation of a catalyst-substrate complex. The steric bulk of the substituent at the 4-position of the oxazoline ring, in this case, a tert-butyl group, plays a crucial role in differentiating the two faces of the prochiral substrate, thereby directing the incoming reagent to attack from a specific direction.

Asymmetric Carbon-Carbon Bond Formation Reactions

Asymmetric conjugate addition is a powerful method for the formation of carbon-carbon bonds, with wide applications in the synthesis of complex, biologically active molecules. libretexts.org This type of reaction allows for the creation of new stereocenters with a high degree of control. beilstein-journals.orgnih.gov

The copper-catalyzed enantioselective Michael addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a well-established method for asymmetric C-C bond formation. The use of chiral ligands is essential for achieving high enantioselectivity.

In the context of the conjugate addition of diethylzinc (B1219324) to chalcones, various chiral ligands have been explored. While specific data for (S)-4-t-Butyl-2-methyl-2-oxazoline in this exact reaction is not detailed in the provided search results, the general principle involves the formation of a chiral copper-ligand complex that activates the chalcone (B49325) towards nucleophilic attack by the diethylzinc reagent. The stereochemical outcome is dictated by the chiral environment created by the ligand.

Similarly, the enantioselective addition of diethylzinc to cyclohexenone is a benchmark reaction in asymmetric catalysis. capes.gov.br Research has shown that chiral ligands in conjunction with copper(I) salts can effectively catalyze this transformation. For instance, phosphoramidite (B1245037) ligands derived from BINOL have proven effective for conjugate additions to cyclic substrates, achieving high enantiomeric excesses. libretexts.org The anion of the copper(I) salt can also significantly influence the stereochemical outcome of the reaction. capes.gov.br

Table 1: Examples of Asymmetric Michael Additions

ReactionCatalyst SystemProductEnantiomeric Excess (ee)
Diethyl malonate to chalconesCinchona alkaloid-derived thioureasMichael adductHigh
Nitromethane to chalconesCu(acac)₂ / (-)-Sparteineγ-nitroketoneUp to 88% yield

This table presents data for similar reactions to illustrate the general effectiveness of asymmetric catalysis in Michael additions. Specific data for this compound was not available in the search results.

The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to enones is another powerful tool for the enantioselective formation of carbon-carbon bonds. libretexts.org Chiral diphosphine ligands, such as (S)-BINAP, are commonly employed to induce high enantioselectivity in these reactions. libretexts.org The reaction proceeds through a series of organorhodium intermediates, including phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium species. libretexts.org While the provided information does not specifically detail the use of this compound in this reaction, the general principles of using a chiral ligand to control the stereochemical outcome are applicable.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and widely used method for the enantioselective formation of C-C and C-heteroatom bonds. nih.govthieme-connect.de This reaction can create multiple stereocenters, and a variety of chiral ligands, including those with phosphorus, nitrogen, and sulfur donor atoms, have been successfully applied. nih.govthieme-connect.de

While mixed P,N-bidentate ligands are often highly effective, N,N-bidentate ligands like bis(oxazolines) (BOX) have also demonstrated high enantioselectivity in palladium-catalyzed allylic alkylations. nih.gov The (S)-tBu-PHOX ligand, a phosphinooxazoline, has been successfully used in the palladium-catalyzed intramolecular asymmetric amination of an allylic carbonate, a key step in the total synthesis of (−)-aurantioclavine, affording the product in 89% yield and 92% ee. acs.org

Table 2: Example of Palladium-Catalyzed Asymmetric Allylic Alkylation

LigandReactionProductYieldEnantiomeric Excess (ee)
(S)-tBu-PHOXIntramolecular amination of allylic carbonateSeven-membered heterocycle89%92%

The asymmetric cyclopropanation of alkenes with diazo compounds is a fundamental method for constructing chiral cyclopropanes. nih.govresearchgate.net Transition metal catalysts, including those based on copper, rhodium, and cobalt, are commonly used to facilitate this transformation. researchgate.net

The development of chiral ligands has been instrumental in achieving high enantioselectivity. Early work by Masamune, Evans, Pfaltz, and Corey demonstrated the effectiveness of bis(oxazoline) (BOX) ligands in copper-catalyzed asymmetric cyclopropanation. wikipedia.org These C₂-symmetric ligands create a chiral environment around the metal center, which directs the facial selectivity of the carbene transfer from the diazo ester to the alkene.

More recently, cobalt(II)-based metalloradical catalysis has emerged as a powerful strategy for asymmetric cyclopropanation. nih.gov Chiral porphyrin ligands have been shown to be effective in activating diazo reagents for the cyclopropanation of a wide range of alkenes with high yields and excellent diastereoselectivity and enantioselectivity. nih.gov

Table 3: Examples of Asymmetric Cyclopropanation

Catalyst SystemAlkeneDiazo ReagentProductDiastereo-/Enantioselectivity
Copper(I)-BOX complexStyrene (B11656)Ethyl diazoacetatePhenylcyclopropane carboxylateHigh
Cobalt(II)-chiral porphyrinVariousVariousCyclopropanesHigh

This table presents general examples of asymmetric cyclopropanation to illustrate the utility of chiral ligands. Specific data for this compound was not available in the search results.

Catalytic Enantioselective Aziridination of Styrene

The enantioselective aziridination of olefins is a powerful method for the direct synthesis of chiral aziridines, which are valuable building blocks for nitrogen-containing compounds. Copper complexes of chiral bis(oxazoline) (BOX) ligands, particularly those derived from (S)-tert-leucinol, have emerged as highly effective catalysts for this transformation.

The seminal work by Evans and co-workers demonstrated that the complex formed from copper(I) triflate and a ligand such as (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-BOX) catalyzes the reaction between styrene and a nitrene source, like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), to produce the corresponding N-tosylaziridine with high enantioselectivity. semanticscholar.org The reaction typically proceeds in non-polar solvents like chloroform (B151607) or dichloromethane (B109758) at room temperature. The steric bulk of the tert-butyl group on the oxazoline ring is crucial for achieving high levels of asymmetric induction, effectively shielding one face of the coordinated olefin from the approaching nitrene.

The enantioselectivity of the reaction can be influenced by several factors, including the structure of the bis(oxazoline) ligand, the nitrene precursor, and the reaction conditions. researchgate.netresearchgate.net For instance, using [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) as the nitrene donor in conjunction with Cu(II) triflate and a pyridine-bridged bis(oxazoline) ligand has been shown to afford high enantioselectivity (up to 61% ee) for the aziridination of styrene. researchgate.net Furthermore, studies have shown that the enantiomeric excess (ee) of the product can increase as the reaction progresses, suggesting secondary kinetic resolution processes may be at play. rsc.org Heterogenizing the copper-bis(oxazoline) catalyst on supports like zeolite Y has also been explored to facilitate catalyst recycling, although this can sometimes impact enantioselectivity. semanticscholar.orgresearchgate.netresearchgate.net

Table 1: Enantioselective Aziridination of Styrene Derivatives Catalyzed by Copper-Bis(oxazoline) Complexes

Entry Styrene Derivative Catalyst System Yield (%) ee (%) Reference
1 Styrene Cu(OTf)₂ / (S,S)-t-Bu-BOX 89 63 sciepub.com
2 Styrene Cu(OTf)₂ / (S,S)-Ph-BOX 91 73 semanticscholar.org
3 Phenyl Cinnamate CuOTf / (S,S)-t-Bu-BOX 64 97 sciepub.com
4 4-Chlorostyrene CuHY / Pyridine-bis(oxazoline) - 94 researchgate.net

Highly Enantioselective Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are precursors to a wide range of pharmaceuticals and natural products. The development of catalytic, enantioselective versions of this reaction has been a major focus of research, with copper(II) complexes of chiral bis(oxazoline) ligands proving to be particularly versatile catalysts.

Complexes of the type Cu((S,S)-t-Bu-BOX)₂ act as effective Lewis acids to catalyze the addition of enol silanes to imines. The chiral environment created by the C₂-symmetric ligand directs the approach of the nucleophile, leading to the formation of one enantiomer of the Mannich product in preference to the other. High levels of enantioselectivity are often achieved in these reactions.

For example, the reaction between a silyl (B83357) enol ether and an N-acylimino ester, catalyzed by a Cu(II)-(S,S)-t-Bu-BOX complex, can afford the corresponding adducts with excellent enantioselectivity. acs.org Similarly, copper(II) acetate (B1210297) in combination with various BOX ligands has been shown to catalyze the enantioselective Henry reaction (a nitro-Mannich reaction), providing nitro-alcohols with high yields and enantioselectivities up to 94% ee. organic-chemistry.orgbu.eduresearchgate.net More recently, decarboxylative Mannich reactions using β-ketoacids and imines have been successfully catalyzed by Cu(I) or Cu(II) salts in the presence of BOX ligands, yielding chiral β-amino carbonyl compounds in high yields and enantioselectivities. nih.gov

Table 2: Enantioselective Mannich-Type Reactions Catalyzed by Copper-Bis(oxazoline) Complexes

Entry Nucleophile Electrophile Catalyst System Yield (%) ee (%) Reference
1 Benzaldehyde Nitromethane Cu(OAc)₂ / Indabox 88 81 bu.edu
2 1-Naphthaldehyde Nitromethane Cu(OAc)₂ / Indabox 99 92 bu.edu
3 Cyclohexanecarboxaldehyde Nitromethane Cu(OAc)₂ / Indabox 91 90 bu.edu
4 β-Ketoacid Cyclic Aldimine Cu(OAc)₂ / Supramolecular Cage 99 96 nih.gov

Other Asymmetric Transformations

Beyond these well-established reactions, ligands derived from (S)-4-t-butyl-2-oxazoline have enabled a range of other important asymmetric transformations.

Copper(II)-Catalyzed Enantioselective Intramolecular Alkene Aminooxygenation

The intramolecular aminooxygenation of alkenes provides a direct route to valuable nitrogen-containing heterocyclic compounds such as pyrrolidines and indolines. Copper-catalyzed versions of this reaction have been developed that utilize chiral bis(oxazoline) ligands to achieve high enantioselectivity.

In a notable example, the cyclization of N-sulfonyl-2-allyl aniline (B41778) substrates is catalyzed by a complex of copper(II) triflate and a bis(oxazoline) ligand. nih.gov The reaction uses an external oxidant, such as TEMPO, to effect the transformation. The choice of ligand is critical, with different BOX derivatives providing varying levels of yield and enantioselectivity. For instance, the reaction of N-tosyl-2-allyl aniline catalyzed by a Cu(OTf)₂ complex with a phenyl-substituted bis(oxazoline) ligand can produce the corresponding indoline (B122111) product in high yield and with up to 90% ee. The reaction tolerates a variety of functional groups on the aniline ring.

Table 3: Enantioselective Intramolecular Aminooxygenation of Alkenyl Sulfonamides

Entry Substrate Ligand Yield (%) ee (%) Reference
1 N-Tosyl-2-allyl aniline (4R,5S)-Bis-Phbox 97 90 nih.gov
2 N-Tosyl-2-(2-methylallyl)aniline (4R,5S)-Bis-Phbox 97 88 nih.gov
3 N-Nosyl-2-allyl aniline (4R,5S)-Bis-Phbox 86 89 nih.gov

Palladium-Catalyzed Wacker-type Oxidation of Alkenes

The Wacker-Tsuji oxidation, which converts terminal olefins to methyl ketones, is a cornerstone of palladium catalysis. organic-chemistry.org Developing enantioselective variants of this reaction has been a significant challenge. The use of chiral ligands containing oxazoline moieties has been a key strategy in controlling the regioselectivity and enantioselectivity of Wacker-type oxidations.

While simple t-Bu-BOX ligands are not commonly reported for this reaction, more complex bidentate ligands incorporating a chiral oxazoline ring have proven effective. For instance, quinoline-oxazoline (Quinox) and pyridine-oxazoline (Pybox) ligands are used in palladium-catalyzed, tert-butylhydroperoxide (TBHP)-mediated Wacker-type oxidations. nih.govresearchgate.netrsc.orgnih.gov These ligands create a defined chiral pocket around the palladium center, influencing the nucleophilic attack of the oxidant on the coordinated alkene. This catalyst control can override the inherent directing effects of substrates, leading to predictable and selective oxidation. For example, the use of a Pd(Quinox) catalyst system allows for the selective oxidation of internal alkenes to a single ketone product. researchgate.net

Intramolecular Hydroamination of Alkynes

The addition of an N-H bond across a carbon-carbon triple bond, or hydroamination, is a highly atom-economical method for synthesizing nitrogen-containing compounds like enamines and heterocycles. Gold and copper catalysts are particularly effective for activating alkynes toward nucleophilic attack. sciepub.comnih.govnih.govnih.gov

While examples using simple BOX ligands are not prevalent, the broader principle of using chiral ligands to induce enantioselectivity in these reactions is well-established. For instance, gold(I) complexes have been shown to catalyze the intramolecular hydroamination of trichloroacetimidates derived from propargyl alcohols, leading to the formation of oxazolines. nih.gov In related copper-catalyzed hydroamination reactions, various ligand systems have been explored to control the regio- and stereoselectivity of the addition of amines to alkynes. nih.gov These methods provide direct access to enamines and, through subsequent reduction, chiral alkylamines from readily available alkyne starting materials. nih.gov The development of enantioselective variants often relies on the rational design of chiral ligands to create a selective catalytic environment around the metal center. nih.gov

Mechanistic Investigations of Catalytic Processes Enabled by S 4 T Butyl 2 Methyl 2 Oxazoline Ligands

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step pathway of a catalytic reaction and identifying key intermediates are central to mechanistic elucidation. For catalytic systems employing ligands with the (S)-4-t-butyl-2-oxazoline framework, various intermediates and pathways have been proposed depending on the metal and the reaction type.

In a cobalt-catalyzed asymmetric reductive coupling of isocyanates and tertiary alkyl halides, a radical-based mechanism has been supported by experimental evidence. acs.org The addition of a radical scavenger, such as an allylic sulfone, completely suppressed the formation of the desired amide product, strongly indicating the involvement of alkyl radical intermediates. acs.org Stoichiometric experiments further clarified the pathway. A well-defined Co(II)-ligand complex was found to be inactive on its own, but the reaction proceeded upon the addition of zinc powder as a reductant. acs.org This suggests that the reaction is initiated by the reduction of the Co(II) precursor to a more reactive low-valent Co(I) species. This Co(I) intermediate is proposed to coordinate with the isocyanate, which then undergoes a single-electron transfer (SET) with the alkyl halide to generate an alkyl radical and a Co(II) species. acs.orgwhiterose.ac.uk

In contrast, copper-catalyzed reactions using bis(oxazoline) (BOX) ligands, which often incorporate the 4-tert-butyl-oxazoline structure, are believed to proceed through different intermediates. For instance, in classic cyclopropanation reactions with diazo compounds, the formation of a copper carbene intermediate is a widely accepted key step. wikipedia.orgmdpi.com The chiral ligand-metal complex reacts with the diazo compound to form a metal carbene, which then transfers the carbene moiety to the olefin in an enantioselective manner. mdpi.com The stereochemical outcome is dictated by the specific geometry of the catalyst-substrate complex in the transition state. wikipedia.org

Kinetic Studies and Identification of Rate-Determining Steps

Kinetic analysis provides insight into the reaction rates and helps identify the slowest, or rate-determining, step of the catalytic cycle. In the aforementioned cobalt-catalyzed reductive coupling, kinetic monitoring of the reaction progress revealed that high enantiomeric excess was maintained throughout the reaction. acs.org Furthermore, there was no apparent kinetic resolution of the racemic tertiary alkyl halide starting material. acs.org These observations suggest that the initial single-electron transfer to the alkyl halide is not the stereodetermining step. Instead, a subsequent step, the stereoselective addition of the generated alkyl radical to the chiral cobalt-isocyanate intermediate, is proposed to be the key stereodetermining event in the catalytic cycle. acs.orgwhiterose.ac.uk

While specific kinetic data on cis-aminocupration reactions involving (S)-4-t-Butyl-2-methyl-2-oxazoline are not extensively detailed in the literature, the general principles of kinetic analysis are broadly applicable. Such studies would typically involve measuring reaction rates under varying concentrations of substrate, catalyst, and ligand to derive a rate law. This rate law can then be used to support or refute a proposed mechanism and to identify which species are involved in the rate-determining step.

**5.3. Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events at the rate-determining step. nih.gov This is achieved by comparing the reaction rates of substrates that are isotopically labeled at a specific position with their unlabeled counterparts. A significant KIE (typically >1.5 for a primary C-H/C-D effect) indicates that the C-H bond is being broken in the rate-determining step of the reaction.

While KIEs are a cornerstone of mechanistic chemistry, nih.gov specific KIE studies for reactions catalyzed by complexes of this compound are not prominently featured in the surveyed literature. If such a study were performed on a reaction involving, for example, C-H activation, it could definitively determine whether the C-H bond cleavage is the kinetically significant step. The magnitude of the observed KIE can provide further details about the linearity and symmetry of the transition state.

Stereochemical Models and Origin of Asymmetric Induction

The high efficacy of ligands containing the (S)-4-t-butyl-2-oxazoline unit stems from their ability to create a rigid and sterically defined chiral pocket around the metal center. wikipedia.org The bulky tert-butyl group plays a critical role as a "chiral wall," effectively blocking one face of the coordinated substrate from attack, thereby directing the incoming reagent to the opposite, less hindered face. nih.gov This principle is central to the origin of asymmetric induction.

For C₂-symmetric ligands like bis(oxazolines) (BOX), the chelation of the two nitrogen atoms to the metal center creates a rigid complex. acs.org This rigidity reduces the number of possible competing diastereomeric transition states, which is a key factor in achieving high enantioselectivity. wikipedia.org A common stereochemical model for these catalysts involves the substrate coordinating to the metal in a specific orientation to minimize steric clash with the bulky t-butyl groups of the ligand. nih.gov For example, in a Lewis acid-catalyzed Diels-Alder reaction, the dienophile would coordinate to the metal center, and the C₂-symmetric ligand would shield one of its prochiral faces, allowing the diene to approach only from the unshielded face.

The stereocenter on the oxazoline (B21484) ring is located adjacent to the coordinating nitrogen atom, placing it in close proximity to the reactive site and allowing it to exert a direct influence on the stereochemical course of the reaction. bldpharm.com The proposed stereodetermining step in the cobalt-catalyzed reductive coupling involves the attack of a radical on a chiral cobalt-isocyanate intermediate. The enantioselectivity arises from the facial bias imposed by the chiral ligand, which makes one of the two possible attack trajectories significantly more favorable energetically. acs.orgwhiterose.ac.uk

Influence of Ligand Substituents and Metal Identity on Mechanism and Selectivity

The choice of both the metal and the substituents on the chiral ligand can have a profound impact on the catalytic activity, selectivity, and even the reaction mechanism itself.

Ligand Substituents: Minor modifications to the ligand structure can lead to significant changes in reactivity and enantioselectivity. In the development of a cobalt-catalyzed reductive coupling, several NPN-type ligands with different chiral oxazoline moieties were screened. acs.org As shown in the table below, the nature of the alkyl group at the 4-position of the oxazoline ring had a substantial effect on the outcome, with the sec-butyl substituted ligand proving to be optimal for the specific substrate tested. acs.org Conversely, in a different reaction—a copper-catalyzed Friedel-Crafts alkylation—the use of a ligand with a t-butyl substituent led to a dramatic decrease in enantioselectivity compared to other alkyl groups, highlighting that the optimal ligand is highly dependent on the specific catalytic transformation. nih.gov

Table 1: Influence of Oxazoline Substituent on a Cobalt-Catalyzed Reductive Coupling Data sourced from a study on the reductive addition of an α-chlorolactam to an isocyanate. acs.org

Ligand Variant (Substituent at C4) Yield (%) Enantiomeric Ratio (er)
Isopropyl 75 98:2
tert-Butyl 65 85.5:14.5

Metal Identity: The choice of the metal is arguably one of the most critical factors, as it often dictates the fundamental reaction pathway. Catalysis with ligands containing the (S)-4-t-butyl-2-oxazoline scaffold demonstrates this clearly.

Table 2: Conceptual Comparison of Metal Identity in Catalysis with Oxazoline Ligands Based on general mechanistic principles from cited literature. acs.orgwhiterose.ac.ukwikipedia.orgnih.gov

Feature Cobalt Catalysis Example Copper Catalysis Example
Typical Oxidation States Co(II) -> Co(I) -> Co(II) Cu(II) or Cu(I)
Proposed Mechanism Radical-based pathway Lewis acid catalysis; Carbene transfer
Key Intermediates Low-valent Co(I) species, alkyl radicals Metal-substrate complex, metal-carbene

| Typical Reactions | Reductive couplings, Radical additions | Cyclopropanation, Diels-Alder, Friedel-Crafts |

As illustrated, a cobalt catalyst with an NPN-oxazoline ligand can facilitate a reductive coupling via a radical mechanism. acs.org In contrast, copper catalysts bearing BOX or PHOX ligands are renowned for promoting classic Lewis acid-catalyzed reactions like Diels-Alder or carbene transfer reactions like cyclopropanation, which proceed through entirely different intermediates and transition states. wikipedia.orgnih.gov This highlights the synergistic relationship between the metal and the ligand in defining the outcome of a catalytic process.

Computational and Theoretical Studies on S 4 T Butyl 2 Methyl 2 Oxazoline and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the properties of organometallic complexes and ligands used in catalysis. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems like those involving oxazoline (B21484) ligands.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. DFT is used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the equilibrium structure. For a chiral ligand like (S)-4-t-Butyl-2-methyl-2-oxazoline, conformational analysis is particularly important. This involves identifying different possible spatial arrangements of the atoms (conformers) that arise from rotation around single bonds and determining their relative energies.

The electronic structure of a molecule governs its reactivity. DFT calculations provide access to the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.comijcce.ac.ir These descriptors provide a quantitative basis for comparing the reactivity of different ligands.

Table 1: Global Reactivity Descriptors from HOMO/LUMO Energies This table presents the formulas used to calculate key electronic descriptors. The values are dependent on the specific molecule and computational method.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract bonding electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

Natural Bond Orbital (NBO) analysis is another technique used to study electronic structure. It provides information about charge distribution on individual atoms, revealing which sites are electron-rich (nucleophilic) or electron-poor (electrophilic). ijcce.ac.irresearchgate.net This information is critical for understanding ligand-metal bonding and the mechanism of catalytic reactions.

DFT calculations are a powerful tool for mapping out the entire reaction pathway of a chemical transformation, including the ring-opening of oxazolines or reactions where they act as ligands. By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a detailed energy profile for the reaction can be constructed. nih.gov

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the structure of the transition state is key to understanding the reaction mechanism and the factors that control its rate and selectivity. For instance, in a catalytic cycle involving an oxazoline ligand, DFT can be used to model the transition states of key steps like oxidative addition, migratory insertion, or reductive elimination. This allows researchers to identify the rate-determining step and understand how the ligand's structure influences the energy of the transition state, thereby controlling enantioselectivity. Computational studies on related heterocyclic compounds like oxathiazolones have successfully characterized the ring-opening mechanism, identifying key intermediates and transition states involved in the process. nih.gov

Molecular Docking and Molecular Dynamics Simulations (as applied to related oxazoline derivatives in enzymatic systems or ligand design)

While this compound is primarily known as a ligand in asymmetric catalysis, the broader oxazole (B20620) and oxadiazole scaffolds are of significant interest in medicinal chemistry. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how these molecules might interact with biological targets like enzymes or receptors. nih.govnih.gov

Molecular Docking predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a target protein. researchgate.net The process involves sampling many possible conformations of the ligand within the protein's active site and scoring them based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatics. Studies on novel oxadiazole and oxazole derivatives have used docking to predict their binding modes within the active sites of targets like cholinesterase enzymes or cancer-related proteins, helping to rationalize their observed biological activity. nih.govnih.govmdpi.com

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein complex. nih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to simulate the movements of the protein and ligand over time. This allows researchers to assess the stability of the binding pose, observe conformational changes, and analyze the persistence of key intermolecular interactions. MD simulations can confirm whether a promising pose identified by docking is stable in a more realistic, dynamic environment. researchgate.net

Development of Computational Parameter Sets for Predicting Ligand Performance

A major goal of computational chemistry in catalysis is to move from explaining observed results to predicting the performance of new ligands before they are synthesized. This has led to the development of quantitative structure-activity relationship (QSAR) or structure-enantioselectivity relationship (QSER) models. acs.org

These models are built by calculating a wide range of numerical descriptors for a library of ligands and then using statistical methods, such as multivariant linear regression (MVLR), to find a mathematical correlation between these descriptors and an experimental outcome, like enantiomeric excess. acs.orgnih.gov

For pyridine-oxazoline (PyOx) and related ligands, researchers have developed comprehensive parameter sets based on DFT calculations. acs.orgfigshare.com These parameters capture key steric and electronic features of the ligands.

Table 2: Examples of DFT-Derived Descriptors Used in Ligand Parameterization These parameters are used to build predictive models for catalytic performance.

Parameter TypeExample DescriptorDescription
Steric Sterimol Parameters (L, B1, B5)Quantify the size and shape of substituents on the ligand.
Steric Buried Volume (%VBur)Represents the percentage of the volume around a metal center occupied by the ligand.
Electronic NBO ChargesThe calculated partial charge on specific atoms (e.g., the metal or coordinating nitrogen). acs.org
Electronic HOMO/LUMO EnergiesDescribe the ligand's frontier molecular orbitals. nih.gov
Geometric Torsion AnglesDefine the spatial relationship between different parts of the ligand-metal complex. figshare.com

A significant finding from these studies is that parameters derived from the optimized geometry of the metal-ligand complex are often more predictive than those derived from the free ligand alone. acs.orgfigshare.com This highlights the importance of considering the ligand in its catalytically relevant state. These data-driven models can successfully predict the enantioselectivity of reactions and guide the rational design of new, more effective chiral ligands. nih.govnih.gov

Emerging Research Directions and Future Prospects of S 4 T Butyl 2 Methyl 2 Oxazoline

Development of Next-Generation Oxazoline-Based Ligands (e.g., siloxane-substituted oxazoline (B21484) ferrocenes)

A significant evolution in ligand design involves the incorporation of siloxane groups into oxazoline ferrocene (B1249389) structures. nih.govnih.gov These siloxane-substituted oxazoline ferrocenes are emerging as highly promising next-generation ligands and catalysts, often outperforming their classical counterparts in a variety of mechanistically distinct reactions. nih.govnih.gov

The introduction of a bulky and chemically inert siloxane group provides several advantages:

Enhanced Stereoselectivity: The steric hindrance of the siloxane group can lead to remarkable diastereoselectivity in reactions like directed ortho-metallation, even without additional additives. nih.gov

Tunability: The properties of these ligands can be finely tuned, offering possibilities for precise steric resistance in novel reactions. nih.gov

Versatility: Research has expanded beyond mono-phosphine ligands to include the synthesis of unsymmetrical bisphosphine ligands and planar chiral N,O-catalysts. nih.gov

One notable application is in the copper-catalyzed [3+2] 1,3-dipolar cycloaddition of azomethine ylides, where siloxane-substituted oxazoline phosphine (B1218219) ferrocenes have been used to synthesize over 70 chiral poly-substituted pyrrolidine (B122466) derivatives with exceptional stereoselectivity. nih.gov The consistent success on a gram scale highlights the potential for industrial use. nih.gov

Ligand TypeKey FeatureAdvantage in CatalysisRepresentative Application
Siloxane-Substituted Oxazoline FerrocenesBulky, inert siloxane groupHigh diastereoselectivity, tunabilityCu-catalyzed [3+2] cycloaddition
Ionic-Tagged Oxazoline Phosphine FerrocenesIonic tagFacilitates catalyst recoveryAsymmetric hydrogenation of ketones
5,5-gem-disubstituted Oxazoline FerrocenesBackbone modificationAltered steric and electronic propertiesPd-catalyzed allylic alkylation

These advanced derivatives are considered strong candidates for the next wave of highly efficient ligands and catalysts in asymmetric synthesis. nih.govnih.gov

Strategies for Catalyst Recycling and Applications in Green Chemistry (e.g., in environmentally friendly solvents)

Improving the sustainability of chemical processes is a major driver of current research. For catalysis involving (S)-4-t-Butyl-2-methyl-2-oxazoline and its derivatives, key strategies focus on catalyst recycling and the use of greener solvents.

Catalyst Recycling: The recovery and reuse of expensive and often toxic transition metal catalysts are crucial for green chemistry. mdpi.comacs.org A promising approach is the introduction of ionic tags onto the ligand structure. For instance, an ionic-tagged ferrocene-ruthenium catalyst system has been developed for the asymmetric hydrogenation of aromatic ketones, demonstrating a sustainable method for recovering the metal complex. mdpi.com Another strategy involves supporting the chiral ligand on a solid matrix, such as functionalized mesoporous SBA-15. acs.org These heterogeneous catalysts can be easily recovered and have been reused up to eight times in copper-catalyzed asymmetric allylic oxidation without significant loss of activity or selectivity. acs.org

Environmentally Friendly Solvents: Replacing traditional volatile organic solvents is another key aspect of green chemistry. rsc.orgresearchgate.net Research has shown that transition metal-catalyzed asymmetric reactions can be conducted in more environmentally benign media. mdpi.com Ethyl acetate (B1210297), for example, has been identified as a greener solvent for the synthesis of poly(2-ethyl-2-oxazoline), enhancing pharmaceutical compliance. consensus.app Water is also a highly attractive solvent, and catalysis in aqueous biphasic systems is an industrially viable methodology. rsc.orgresearchgate.net The development of ligands and catalysts that are effective in such solvents is a critical area of ongoing research. mdpi.comrsc.org Furthermore, electrochemical methods using electrodes from recycled materials, such as aluminum scrap, are being explored to minimize waste in oxazoline synthesis. rsc.org

Exploration of Novel Reaction Types and Substrate Scope Expansion

Researchers are continuously exploring new transformations and broadening the range of molecules that can be synthesized using oxazoline-based catalysts. This includes developing reactions that can construct particularly challenging structural motifs, such as sterically congested chiral centers.

A recent breakthrough is the cobalt-catalyzed enantioconvergent reductive coupling of isocyanates with racemic tertiary alkyl halides. acs.org This method, utilizing a tridentate bis(oxazoline)phosphine (NPN) ligand, successfully synthesizes chiral amides with α-quaternary stereocenters, a long-standing challenge in asymmetric synthesis. acs.org The reaction demonstrates high enantioselectivity (up to 99% ee) and a broad substrate scope under mild conditions, avoiding the need for pre-formed organometallic reagents. acs.org

The versatility of the oxazoline ligand is highlighted by the optimization process, where substitution on the chiral oxazoline moiety was crucial for achieving high stereoselectivity. acs.org Specifically, a sec-butyl-substituted NPN ligand proved optimal for the reaction. acs.org This work not only introduces a novel metal-catalyzed enantioconvergent reaction but also expands the utility of oxazoline ligands to include the synthesis of complex chiral amides from readily available starting materials. acs.org

Reaction TypeCatalyst SystemProduct TypeKey Achievement
Enantioconvergent Reductive CouplingCoI₂ / NPN LigandChiral amides with α-quaternary stereocentersSynthesis of sterically congested chiral centers with high enantioselectivity. acs.org
Asymmetric Allylic AlkylationPd / PHOX LigandChiral allylic compoundsHigh enantioselectivity in C-C bond formation. acs.org
Asymmetric Allylic OxidationCu / Heterogeneous Oxazoline LigandChiral allylic estersHigh yields and enantioselectivities with a recyclable catalyst. acs.org

Future work in this area will likely focus on applying these and other oxazoline-based catalytic systems to an even wider range of substrates and reaction types, including their use in the synthesis of natural products and pharmaceuticals. acs.orgwordpress.com

Application in Continuous Flow Reaction Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mit.edu The assembly of modular continuous-flow systems from readily available components like pumps, reactor coils, and back-pressure regulators allows for the precise control of reaction parameters such as temperature, pressure, and residence time. mit.edu

This technology is well-suited for transformations involving oxazoline-based catalysts. By immobilizing the catalyst in a packed-bed reactor, for instance, a continuous stream of reactants can be passed through the system to generate the product without the need for batch-wise separation and purification. mit.edu This approach aligns with the principles of green chemistry by enabling efficient catalyst use and recycling. In-line purification units, such as liquid-liquid separators or drying columns, can be integrated into the flow path to streamline multi-step syntheses. mit.edu The ability to operate at elevated temperatures and pressures in flow systems can also accelerate reaction rates and improve efficiency. mit.edu The application of continuous flow technology to the synthesis and application of this compound and its derivatives is a promising direction for developing more efficient and sustainable chemical manufacturing processes.

Potential Beyond Asymmetric Catalysis in Advanced Materials Science

The oxazoline ring is not only a valuable component of chiral ligands but also a versatile monomer for the synthesis of advanced functional polymers known as poly(2-oxazoline)s (POx). mdpi.comnih.gov These polymers are gaining significant interest as biomaterials, often being explored as alternatives to poly(ethylene glycol) (PEG). nih.govsigmaaldrich.comnih.gov

Functional Polymers: Poly(2-oxazoline)s are synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. mdpi.com This method allows for the creation of well-defined polymers with tunable properties. nih.gov The side-chain of the polymer can be easily modified, which allows for the introduction of various functional groups. sigmaaldrich.comacs.org This versatility enables the creation of:

Biocompatible Materials: POx exhibit low toxicity, biocompatibility, and "stealth" behavior, reducing recognition by the immune system, making them suitable for drug delivery, tissue engineering, and protein modification. mdpi.comsigmaaldrich.comresearchgate.netnih.gov

Stimuli-Responsive Materials: By tuning the polymer structure, POx can be designed to respond to environmental stimuli like temperature. mdpi.comacs.org For example, thermoresponsive polymers have been developed for use in biofabrication and smart drug delivery systems. researchgate.netacs.org

Functional Surfaces: POx can be grafted onto surfaces to create non-fouling coatings that resist protein adsorption, which is valuable for medical implants and biosensors. rsc.org

Coordination Complexes for Sensing: Beyond polymers, oxazoline-containing ligands can be incorporated into supramolecular coordination complexes (SCCs). nih.gov These complexes, formed by combining ligands with metal ions, can create well-defined structures with specific shapes and cavities. nih.gov Luminescent SCCs are being explored as optical biosensors for the detection of various biomolecules, such as carbohydrates and amino acids. nih.gov The tunability of the ligand structure, including the incorporation of oxazoline units, allows for the design of highly selective and sensitive sensors. nih.gov

Q & A

Q. What are the key stereochemical considerations when synthesizing (S)-4-t-Butyl-2-methyl-2-oxazoline?

The synthesis of the (S)-enantiomer requires chiral resolution or asymmetric catalysis. A common method involves ring-opening of a prochiral intermediate using chiral catalysts (e.g., Lewis acids or enzymes). For example, enantiomeric purity can be confirmed via chiral HPLC using columns like Chiralpak IA/IB or via 1H NMR^{1}\text{H NMR} with chiral shift reagents (e.g., Eu(hfc)3_3) to distinguish diastereomeric environments .

Q. How can the reactivity of the oxazoline ring in this compound be exploited for functional group transformations?

The oxazoline ring undergoes nucleophilic ring-opening reactions with reagents like Grignard reagents or lithium aluminum hydride (LiAlH4_4), yielding amino alcohol derivatives. For instance, reaction with MeMgBr at 78C-78^\circ \text{C} in THF produces a tertiary alcohol intermediate, which can be further functionalized .

Q. What analytical techniques are critical for characterizing this compound?

  • Chiral Purity : Chiral HPLC (e.g., Chiralcel OD-H column, hexane/i-PrOH mobile phase) or polarimetry.
  • Structural Confirmation : 13C NMR^{13}\text{C NMR} for carbonyl resonance (~165–170 ppm) and 1H NMR^{1}\text{H NMR} for tert-butyl protons (singlet at ~1.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C8_8H15_{15}NO, exact mass 141.1154) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during this compound synthesis?

  • Low Temperatures : Conduct reactions below 0C0^\circ \text{C} to reduce thermal energy-driven racemization.
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of intermediates.
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselectivity >95% .
  • Kinetic Resolution : Monitor reaction progress via TLC or inline IR to terminate before equilibrium favors racemization .

Q. What computational methods predict viable synthetic routes for this compound derivatives?

Tools like Reaxys or BKMS_METABOLIC databases can model retrosynthetic pathways. For example:

StepReaction TypeReagents/ConditionsPredicted Yield
1CyclizationNH4_4Cl, EtOH, reflux75–85%
2Chiral ResolutionL-Tartaric acid, MeOH60–70% ee
Validation via DFT calculations (e.g., Gaussian 16) assesses transition-state energies for stereochemical outcomes .

Q. How can contradictory data on the biological activity of oxazoline derivatives be resolved?

  • Dose-Response Studies : Test compound efficacy across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Replication : Repeat assays in independent labs using standardized protocols (e.g., NIH/WHO guidelines).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify confounding variables like solvent effects (DMSO vs. aqueous) .

Q. What mechanistic insights explain the stability of this compound under acidic conditions?

The tert-butyl group provides steric hindrance, slowing protonation of the oxazoline nitrogen. Kinetic studies (e.g., kobsk_{\text{obs}} measurements in HCl/MeOH) reveal a half-life >24 hours at pH 3, compared to <1 hour for non-bulky analogs. Transition-state modeling (e.g., QM/MM) confirms reduced accessibility to the reactive site .

Methodological Tables

Q. Table 1: Common Reaction Pathways for this compound

Reaction TypeReagents/ConditionsProductYield (%)
Ring-OpeningLiAlH4_4, THF, 20C-20^\circ \text{C}Amino alcohol80–90
OxidationMnO2_2, CH2_2Cl2_2, rtOxazole derivative65–75
N-SubstitutionR-X, K2_2CO3_3, DMFN-Alkylated oxazoline70–85

Q. Table 2: Key Spectral Data for this compound

TechniqueKey Signals
1H NMR^{1}\text{H NMR} (CDCl3_3)1.20 ppm (s, 9H, t-Bu), 2.40 ppm (s, 3H, CH3_3), 4.30–4.50 ppm (m, 2H, CH2_2)
13C NMR^{13}\text{C NMR} (CDCl3_3)168.5 ppm (C=O), 75.3 ppm (C-O), 27.8 ppm (t-Bu)
IR (neat)1650 cm1^{-1} (C=N), 1220 cm1^{-1} (C-O)

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